REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:3][CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[C:6]=1[Cl:7].[I:11][C:12](=[C:25]([I:27])[I:26])[CH2:13]OS(C1C=CC(C)=CC=1)(=O)=O.C(N(CC)CC)C.O>CN(C)C=O>[I:11][C:12](=[C:25]([I:27])[I:26])[CH2:13][N:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[C:6]([Cl:7])=[C:2]1[Cl:1]
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
ClC=1NC=C(C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
606 mL
|
Type
|
reactant
|
Smiles
|
IC(COS(=O)(=O)C1=CC=C(C=C1)C)=C(I)I
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The so separated crystalline substance, 1-(2',3',3'-triiodoallyl)-2,3-dichloro-4-nitropyrrole
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
IC(CN1C(=C(C(=C1)[N+](=O)[O-])Cl)Cl)=C(I)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |